3-(5-Chloro-2-methoxyphenyl)-6-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(5-Chloro-2-methoxyphenyl)-6-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: is a heterocyclic compound with an intriguing structure. Let’s break it down:
- The core scaffold consists of a triazolo-thiadiazole ring system.
- The substituents include a chloro group at the 5-position of the phenyl ring and a methoxy group at the 2-position.
- Additionally, there’s a difluorophenyl group at the 6-position.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One efficient method involves the reaction of dibenzoylacetylene with appropriate reagents. The one-pot, catalyst-free procedure at room temperature yields excellent results .
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves scalable reactions using readily available starting materials. Optimization of reaction conditions ensures high yields and purity.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes can modify the functional groups, affecting its properties.
Substitution: Substituents on the phenyl rings can be replaced via substitution reactions.
Hydrogenation: Reduction of the triazolo-thiadiazole ring using hydrogen gas and a suitable catalyst.
Halogenation: Introduction of halogen atoms (e.g., fluorine, chlorine) using halogenating agents.
Amination: Conversion of the chloro group to an amino group.
Major Products:: The specific products formed depend on the reaction conditions and the choice of reagents. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.
Scientific Research Applications
Chemistry::
Drug Discovery: Researchers explore derivatives of this compound as potential drug candidates due to their unique structure and reactivity.
Materials Science: Its electronic properties make it interesting for organic electronics and optoelectronic devices.
Anticancer Properties: Investigations suggest that derivatives exhibit promising anticancer activity.
Enzyme Inhibition: The compound competes with nicotinamide in binding to poly- and mono-ADP-ribosylating enzymes.
Agrochemicals: Potential use as agrochemicals due to its bioactivity.
Dyes and Pigments: The chromophoric nature of the compound makes it suitable for dye applications.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While there are related triazolo-thiadiazoles, the unique combination of substituents in 3-(5-Chloro-2-methoxyphenyl)-6-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole sets it apart. Similar compounds include other triazolo-thiadiazoles with varying substituents.
Properties
Molecular Formula |
C16H9ClF2N4OS |
---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-6-(2,5-difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H9ClF2N4OS/c1-24-13-5-2-8(17)6-11(13)14-20-21-16-23(14)22-15(25-16)10-7-9(18)3-4-12(10)19/h2-7H,1H3 |
InChI Key |
FGNQOXFXBMKPAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NN=C3N2N=C(S3)C4=C(C=CC(=C4)F)F |
Origin of Product |
United States |
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